molecular formula C12H8FNO3 B6373757 2-Fluoro-5-(3-nitrophenyl)phenol CAS No. 1261996-24-0

2-Fluoro-5-(3-nitrophenyl)phenol

Cat. No.: B6373757
CAS No.: 1261996-24-0
M. Wt: 233.19 g/mol
InChI Key: USRIMGCUKKPEON-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-nitrophenyl)phenol is an aromatic compound that features both fluorine and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-nitrophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative with a phenol. One common method involves the reaction of 2-fluoro-5-nitrobenzene with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-nitrophenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenols with various nucleophiles.

    Reduction: 2-Fluoro-5-(3-aminophenyl)phenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Fluoro-5-(3-nitrophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrophenol
  • 3-Fluoro-5-nitrophenol
  • 2-Fluoro-5-(4-nitrophenyl)phenol

Uniqueness

2-Fluoro-5-(3-nitrophenyl)phenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-5-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRIMGCUKKPEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684275
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-24-0
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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